2-Cyano-3-hydroxyquinoline
Overview
Description
2-Cyano-3-hydroxyquinoline is a useful research compound. Its molecular formula is C10H6N2O and its molecular weight is 170.17 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Quinoline derivatives are known to interact with a wide range of biological targets . They have been used as drugs with a wide range of bioactivities such as antimalarial, antitubercular, antibacterial, antiviral, and anti-inflammatory .
Mode of Action
For instance, one study showed that a reaction involving free cysteine and 2-cyano-6-hydroxyquinoline (a similar compound) could be used for the detection of caspase-3/7 .
Biochemical Pathways
For example, 8-Hydroxyquinoline derivatives have been shown to have a broad-ranging pharmacological potential .
Pharmacokinetics
Quinoline derivatives are generally known for their stable nature and good bioavailability .
Result of Action
Quinoline derivatives are known to have a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .
Action Environment
It’s known that the efficacy of quinoline derivatives can be influenced by various factors, including the presence of other compounds and the ph of the environment .
Biochemical Analysis
Biochemical Properties
They often act as monoprotic bidentate chelating agents, forming complexes with various metal ions .
Cellular Effects
Quinoline derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . These effects are likely mediated through interactions with various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Quinoline derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of 2-Cyano-3-hydroxyquinoline in laboratory settings. Quinoline derivatives are generally stable compounds, and their effects on cellular function can be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. It is common for the effects of chemical compounds to vary with dosage, with potential threshold effects observed at lower doses and possible toxic or adverse effects at high doses .
Metabolic Pathways
Quinoline derivatives are known to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Many chemical compounds are known to interact with various transporters or binding proteins, which can affect their localization or accumulation within cells .
Subcellular Localization
Many chemical compounds are known to be directed to specific compartments or organelles within cells due to targeting signals or post-translational modifications .
Properties
IUPAC Name |
3-hydroxyquinoline-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O/c11-6-9-10(13)5-7-3-1-2-4-8(7)12-9/h1-5,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMDFABEUPPGNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20344630 | |
Record name | 2-CYANO-3-HYDROXYQUINOLINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20344630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15462-43-8 | |
Record name | 2-CYANO-3-HYDROXYQUINOLINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20344630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.